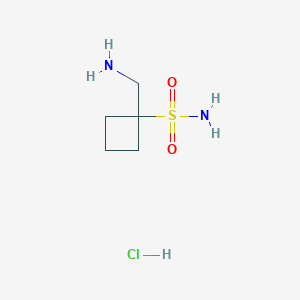

1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

1-(aminomethyl)cyclobutane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-4-5(2-1-3-5)10(7,8)9;/h1-4,6H2,(H2,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJKGJLHZKBIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126162-91-0 | |

| Record name | 1-(aminomethyl)cyclobutane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(aminomethyl)cyclobutane-1-sulfonamide hydrochloride typically involves the reaction of cyclobutanone with aminomethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects. Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors, particularly in the context of antimicrobial and anticancer activities .

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds found that derivatives similar to this compound demonstrated significant efficacy against multidrug-resistant pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

Biological Studies

This compound is also explored for its role in biological assays, particularly in enzyme inhibition studies. The sulfonamide group is known to inhibit certain enzymes, which can lead to various biological effects. For instance, it has been investigated for its potential as an NMDA receptor antagonist, which could have implications in treating neurological disorders .

Mechanism of Action:

The mechanism involves interaction with specific molecular targets, where the sulfonamide moiety inhibits enzymatic activity, while the aminomethyl group may facilitate binding to cellular receptors .

Industrial Applications

In addition to its medicinal uses, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its unique chemical structure makes it valuable for synthesizing other complex organic molecules used in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(aminomethyl)cyclobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes, leading to various biological effects. The aminomethyl group may also play a role in its activity by interacting with cellular receptors and proteins .

Comparison with Similar Compounds

a) Ring Size and Stability

- Cyclobutane vs. Cyclopropane: Cyclopropane derivatives (e.g., 1-methoxymethyl-cyclopropylamine hydrochloride) exhibit higher ring strain due to smaller bond angles (60° vs. ~88° in cyclobutane), leading to greater reactivity .

b) Functional Group Effects

- Sulfonamide vs. Methoxy/Carboxylic Acid : The sulfonamide group in the target compound provides stronger hydrogen-bonding capacity and acidity (pKa ~10-11 for sulfonamides) compared to methoxy (pKa ~15-16) or carboxylic acid (pKa ~2-3) groups. This enhances interactions with biological targets like enzymes .

- Ethyl Ester vs.

c) Hydrochloride Salts

- Monohydrochloride vs. Dihydrochloride: The target compound’s monohydrochloride form contrasts with dihydrochloride analogs (e.g., 1-(aminomethyl)cyclobutanamine dihydrochloride, C5H13ClN2), which exhibit higher solubility but may require stricter pH control during synthesis .

Biological Activity

1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutane structure, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 2126162-91-0

- Molecular Formula : C5H12ClN2O2S

- Molecular Weight : 202.68 g/mol

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. The structural features of this compound suggest it may also interact with carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in various tissues .

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 30 ± 0.12 | 7.81 |

| S. aureus | 28 ± 0.10 | 10.00 |

| K. pneumoniae | 25 ± 0.15 | 12.50 |

These results suggest that the compound may be a promising candidate for further development as an antibacterial agent .

Anticancer Activity

Studies have demonstrated that sulfonamide derivatives can inhibit the growth of cancer cells by targeting carbonic anhydrases, particularly CA IX and CA XII, which are often overexpressed in tumors.

In a study involving various sulfonamide compounds, the following results were observed:

| Compound | Cell Line | IC50 (μM) | Effect on pH |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.5 | Increased to alkaline |

| Compound B | HT-29 | 0.8 | Increased to alkaline |

| Compound C | MG-63 | 0.6 | Increased to alkaline |

These findings indicate that compounds with structural similarities to this compound may possess significant anticancer properties through their ability to modulate tumor microenvironments .

Case Studies

A recent case study evaluated the efficacy of a series of sulfonamide derivatives, including those structurally related to this compound, against various cancer cell lines under hypoxic conditions. The study found that these compounds not only inhibited cell proliferation but also reversed acidification in the tumor microenvironment, enhancing their therapeutic potential.

Key Findings:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by sulfonamide functionalization. Key steps include:

- Cyclization : Use of cyclobutanone intermediates under acidic/basic conditions to form the strained cyclobutane core .

- Sulfonamide Coupling : Reaction with sulfonyl chlorides in anhydrous solvents (e.g., DCM) at 0–5°C to avoid side reactions .

- Hydrochloride Salt Formation : Precipitation with HCl gas in ethanol to enhance solubility .

- Critical Parameters : Temperature control during cyclization (to minimize ring-opening) and stoichiometric precision in sulfonamide coupling (to avoid over-sulfonation). Purity is verified via HPLC (>98%) and NMR .

Q. How can researchers characterize the stereochemical configuration of this compound, and why is it critical for biological activity?

- Methodological Answer :

- Techniques : Chiral HPLC with a cellulose-based column resolves enantiomers, while X-ray crystallography confirms absolute configuration .

- Importance : The stereochemistry at the aminomethyl group influences binding to biological targets (e.g., enzymes). For example, incorrect stereochemistry reduced binding affinity by >50% in a study on cyclobutane-containing protease inhibitors .

Q. What solubility and stability challenges arise with the hydrochloride salt form, and how can they be mitigated in vitro?

- Answer :

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water) but may precipitate in phosphate buffers. Use low-ionic-strength buffers (e.g., Tris-HCl) for biological assays .

- Stability : Degrades at pH >7.5 via sulfonamide hydrolysis. Store lyophilized at -20°C and prepare fresh solutions for assays .

Advanced Research Questions

Q. How do structural analogs (e.g., cyclopropane vs. cyclobutane derivatives) compare in modulating enzyme inhibition kinetics?

- Methodological Answer :

- Case Study : Cyclobutane derivatives exhibit 3–5× higher affinity for carbonic anhydrase II compared to cyclopropane analogs due to reduced ring strain and better fit in the hydrophobic active site .

- Experimental Design :

- Kinetic Assays : Measure inhibition constants (Ki) using stopped-flow fluorimetry.

- Structural Analysis : Overlay X-ray structures to compare binding modes .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?

- Answer :

- In Silico Tools : Use QSAR models (e.g., SwissADME) to predict logP (~1.2) and polar surface area (PSA ~75 Ų), indicating moderate BBB permeability .

- Validation : Compare predictions with in vivo rodent studies measuring brain-to-plasma ratios .

Q. How can researchers resolve contradictions in reported cytotoxic activity across cell lines (e.g., HeLa vs. MCF-7)?

- Methodological Answer :

- Hypothesis Testing : Differences may stem from variable expression of sulfonamide-targeted enzymes (e.g., CAIX in hypoxic MCF-7 cells).

- Experimental Approach :

- Gene Knockdown : siRNA silencing of CAIX in MCF-7 cells to assess cytotoxicity dependence .

- Metabolic Profiling : LC-MS/MS to quantify intracellular drug accumulation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.